TF-3-G-cThea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

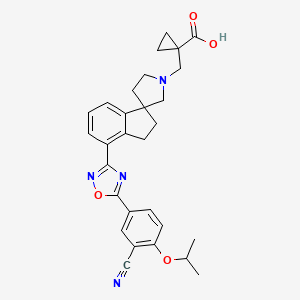

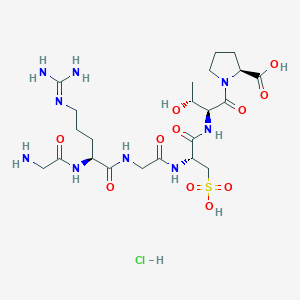

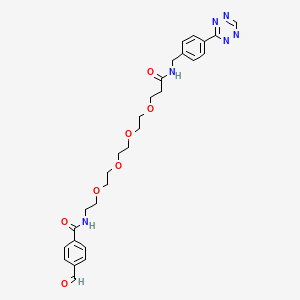

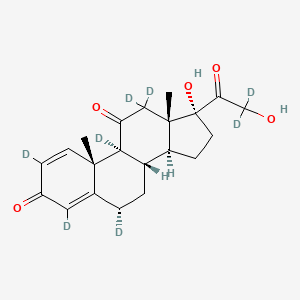

TF-3-G-cThea is a storage-related marker compound found in black tea. It is a type of theaflavin, which are polyphenolic compounds formed during the fermentation of tea leaves. The compound has a molecular weight of 827.74 and a chemical formula of C42H37NO17 .

Méthodes De Préparation

The synthesis of TF-3-G-cThea involves enzymatic oxidation of tea polyphenols. The optimal conditions for enzymatic synthesis include a pH of 5.5, a reaction time of 150 minutes, a substrate concentration of 6.0 mg/mL, and a reaction temperature of 20°C . Industrial production methods typically involve the use of polyphenol oxidase enzymes to catalyze the oxidation of catechins, which are the main substrates for the synthesis of theaflavins .

Analyse Des Réactions Chimiques

TF-3-G-cThea undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include polyphenol oxidase and other oxidizing agents. The major products formed from these reactions are different types of theaflavins, such as theaflavin-3,3’-digallate .

Applications De Recherche Scientifique

TF-3-G-cThea has several scientific research applications. It is used as a marker compound to study the storage quality of black tea . In addition, theaflavins, including this compound, have been studied for their potential health benefits, such as antioxidant, anti-inflammatory, and anticancer properties . They are also used in research related to food science and nutrition .

Mécanisme D'action

The mechanism of action of TF-3-G-cThea involves its interaction with various molecular targets and pathways. For example, theaflavin-3,3’-digallate, a related compound, has been shown to activate the PKCδ/aSMase signaling pathway, which plays a role in inhibiting the growth of prostate cancer cells . The exact molecular targets and pathways for this compound are still being studied, but it is believed to have similar mechanisms of action as other theaflavins .

Comparaison Avec Des Composés Similaires

TF-3-G-cThea is similar to other theaflavins, such as theaflavin-3,3’-digallate and theaflavin-3’-gallate . These compounds share similar chemical structures and are formed during the fermentation of tea leaves. this compound is unique in its specific role as a storage-related marker compound in black tea . Other similar compounds include epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), which are also polyphenolic compounds found in tea .

Propriétés

Formule moléculaire |

C42H37NO17 |

|---|---|

Poids moléculaire |

827.7 g/mol |

Nom IUPAC |

[(3R)-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C42H37NO17/c1-2-43-22(3-4-33(43)53)35-25(47)14-24(46)21-13-32(59-42(57)16-7-26(48)36(54)27(49)8-16)40(60-41(21)35)19-11-29(51)38(56)34-18(19)5-15(6-28(50)37(34)55)39-30(52)12-20-23(45)9-17(44)10-31(20)58-39/h5-11,14,22,30,32,39-40,44-49,51-52,54,56H,2-4,12-13H2,1H3,(H,50,55)/t22?,30?,32-,39?,40?/m1/s1 |

Clé InChI |

JQIBAGXCSIEVKW-ZSOOZBGXSA-N |

SMILES isomérique |

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |

SMILES canonique |

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C5C=C(C=C(C6=O)O)C7C(CC8=C(C=C(C=C8O7)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

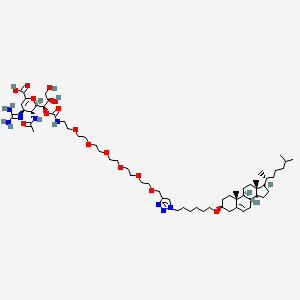

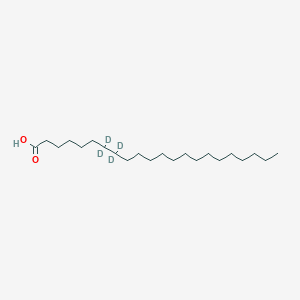

![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)